2-benzoyl-4-bromo-5-methylisoxazol-3(2H)-one
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Overview
Description
2-benzoyl-4-bromo-5-methylisoxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-4-bromo-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-3-methyl-1-phenyl-2-propen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process might involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-4-bromo-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzoyl-4-bromo-5-methylisoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-benzoyl-4-chloro-5-methylisoxazol-3(2H)-one
- 2-benzoyl-4-fluoro-5-methylisoxazol-3(2H)-one
- 2-benzoyl-4-iodo-5-methylisoxazol-3(2H)-one
Uniqueness
2-benzoyl-4-bromo-5-methylisoxazol-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Biological Activity
2-Benzoyl-4-bromo-5-methylisoxazol-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoyl group, a bromine atom, and a methylisoxazole moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties.
In Vitro Studies
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Cell Viability Inhibition : The compound was tested against various cancer cell lines, including MG-63 (osteosarcoma) and HeLa (cervical cancer). The results indicated that it has a concentration-dependent inhibitory effect on cell viability. Specifically, the IC50 value for MG-63 was reported to be lower than that of the standard drug Azacitidine (AZM), indicating superior efficacy under hypoxic conditions .
Cell Line IC50 (µM) Comparison with Control MG-63 0.041 Better than AZM HeLa 0.088 Comparable to Doxorubicin - Morphological Changes : The compound induced significant morphological changes in treated cells, which were indicative of apoptosis, further supporting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies revealed that this compound interacts effectively with key targets involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions correlate with the observed biological activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogenic microorganisms.
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Bacterial Strains Tested : The antimicrobial activity was evaluated against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values indicated that the compound possesses moderate antibacterial activity .
Microorganism MIC (µg/mL) Bacillus subtilis 32 Escherichia coli 64 - Fungal Activity : Preliminary tests also showed antifungal activity against yeast strains, suggesting a broad-spectrum antimicrobial potential .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes.
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α-Glucosidase Inhibition : The compound demonstrated potent α-glucosidase inhibition with an IC50 value of 0.041 µM, making it a candidate for managing postprandial hyperglycemia in diabetic patients .
Enzyme IC50 (µM) α-Glucosidase 0.041
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Cancer Cell Studies : A study published in December 2021 illustrated that derivatives of isoxazole compounds showed enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : Research conducted on benzoxazole derivatives indicated that structural modifications could lead to improved antimicrobial properties, supporting the hypothesis that similar modifications in isoxazole compounds could yield promising results .
Properties
IUPAC Name |
2-benzoyl-4-bromo-5-methyl-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-7-9(12)11(15)13(16-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQASRQVXNOIFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(=O)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.